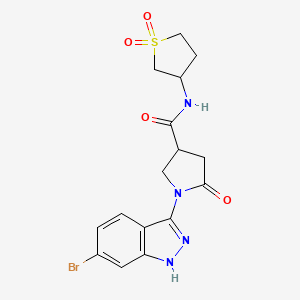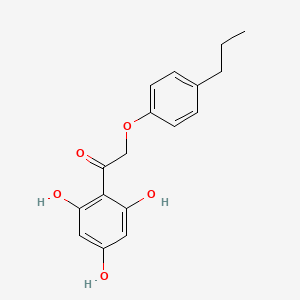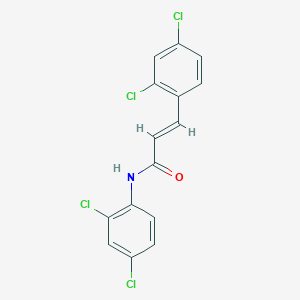![molecular formula C17H14BrN5O B11140790 2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B11140790.png)
2-(4-bromo-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of indole, triazole, and pyridine moieties. Let’s break it down:
Indole: A bicyclic aromatic heterocycle, commonly found in natural products and pharmaceuticals.
Triazole: A five-membered ring containing two nitrogen atoms, often used for its bioactivity.
Pyridine: A six-membered ring with a nitrogen atom, prevalent in various drugs and agrochemicals.
Preparation Methods
Synthesis:: A practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines has been reported . It involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature. This method provides access to synthetically and biologically important triazolopyridine derivatives.
Industrial Production:: While specific industrial production methods are not widely documented, the synthetic route mentioned above could be adapted for larger-scale production.
Chemical Reactions Analysis
Reactions::
Cyclization: The key step involves cyclization of the hydrazine and aldehyde, forming the triazolopyridine ring.
Functional Group Tolerance: The method is functional group tolerant, allowing for diverse substituents.
2-Hydrazinopyridine: The starting material.
Substituted Aromatic Aldehydes: Reactants for cyclization.
Major Products:: The major product is the [1,2,4]triazolo[4,3-a]pyridine scaffold.
Scientific Research Applications
Chemistry::
Bioisosterism: Researchers explore this scaffold for bioisosteric modifications in drug design.
DNA Intercalation: Some derivatives exhibit potent DNA-binding affinities.
Anti-Tumor Activity: Compound 22i shows excellent anti-tumor activity against cancer cell lines.
PCAF Bromodomain Inhibition: Investigated as a PCAF bromodomain inhibitor.
Mechanism of Action
The exact mechanism remains an active area of research. its effects likely involve interactions with cellular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, this unique fusion of indole, triazole, and pyridine sets it apart. Researchers may compare it with related structures in drug discovery.
Properties
Molecular Formula |
C17H14BrN5O |
|---|---|
Molecular Weight |
384.2 g/mol |
IUPAC Name |
2-(4-bromoindol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H14BrN5O/c18-13-4-3-5-14-12(13)7-9-22(14)11-17(24)19-10-16-21-20-15-6-1-2-8-23(15)16/h1-9H,10-11H2,(H,19,24) |
InChI Key |
SRVZARQWWXDUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CNC(=O)CN3C=CC4=C3C=CC=C4Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B11140712.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11140714.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B11140724.png)


![5-{(Z)-1-[3-(3-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-isopropyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11140742.png)


![(2Z)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11140751.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11140756.png)
![6-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11140764.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11140768.png)
![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(furan-2-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11140785.png)
![6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11140796.png)
